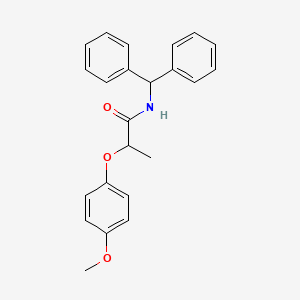
N-(diphenylmethyl)-2-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(diphenylmethyl)-2-(4-methoxyphenoxy)propanamide: is an organic compound characterized by its complex structure, which includes a diphenylmethyl group, a methoxyphenoxy group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of diphenylmethanol with 4-methoxyphenol in the presence of a suitable catalyst to form the intermediate compound.
Amidation Reaction: The intermediate is then reacted with 2-bromopropanamide under basic conditions to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(diphenylmethyl)-2-(4-methoxyphenoxy)propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular responses.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor in the production of other chemical compounds.
Mecanismo De Acción
The mechanism by which N-(diphenylmethyl)-2-(4-methoxyphenoxy)propanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of metabolic pathways or signaling cascades, leading to changes in cellular functions.
Comparación Con Compuestos Similares
- N-(diphenylmethyl)-2-(4-hydroxyphenoxy)propanamide
- N-(diphenylmethyl)-2-(4-chlorophenoxy)propanamide
Comparison:
- Uniqueness: N-(diphenylmethyl)-2-(4-methoxyphenoxy)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- Chemical Properties: The methoxy group can enhance the compound’s solubility and stability compared to its hydroxy or chloro analogs.
- Biological Activity: The presence of the methoxy group may also affect the compound’s ability to interact with biological targets, potentially leading to different pharmacological effects.
Propiedades
IUPAC Name |
N-benzhydryl-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17(27-21-15-13-20(26-2)14-16-21)23(25)24-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,22H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQXEKHFCGZIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


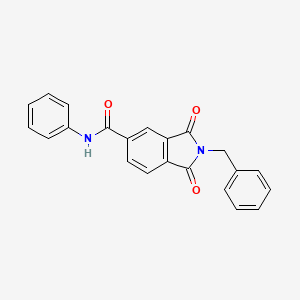
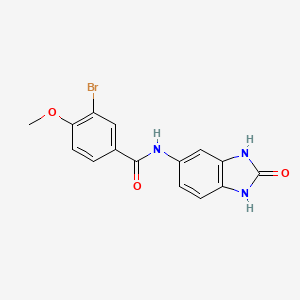

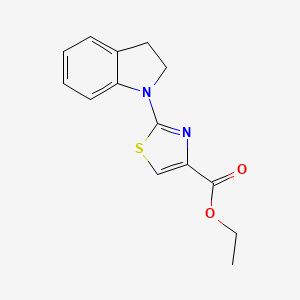
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B4399436.png)

![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B4399459.png)
![4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B4399466.png)
![1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4399479.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4399496.png)
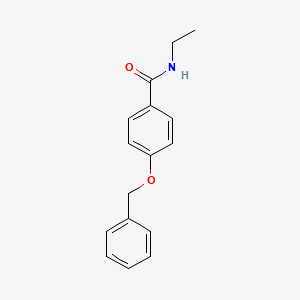
![1-[3-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4399517.png)
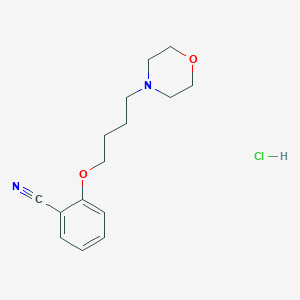
![5-[(2-Methoxyphenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4399537.png)
